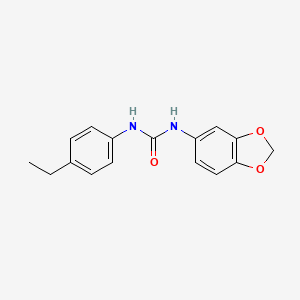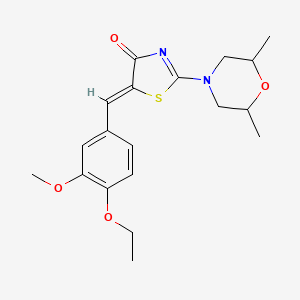
N-1,3-benzodioxol-5-yl-N'-2-pyridinylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-N'-2-pyridinylurea, also known as BPU, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPU belongs to the class of urea derivatives and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-2-pyridinylurea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. This compound has also been shown to reduce inflammation and fibrosis in animal models of liver and lung diseases. In addition, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1,3-benzodioxol-5-yl-N'-2-pyridinylurea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of N-1,3-benzodioxol-5-yl-N'-2-pyridinylurea. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases. Another direction is to optimize its chemical structure to improve its solubility and pharmacokinetic properties. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-1,3-benzodioxol-5-yl-N'-2-pyridinylurea involves the reaction of 2-aminopyridine with 2,3-dihydroxybenzaldehyde, followed by the reaction of the resulting Schiff base with isocyanate. The final product is obtained after purification through column chromatography. The chemical structure of this compound is shown below.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-N'-2-pyridinylurea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-fibrotic properties in various preclinical studies. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-13(16-12-3-1-2-6-14-12)15-9-4-5-10-11(7-9)19-8-18-10/h1-7H,8H2,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHCVSTXJBDEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5369212.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-(3-methoxypropanoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5369214.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-N'-(2-furylmethyl)urea](/img/structure/B5369221.png)
![1'-(isoquinolin-1-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5369228.png)
![4-(4-fluoropiperidin-1-yl)-7-(3-methylbut-2-enoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5369239.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide](/img/structure/B5369264.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5369271.png)
![2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5369279.png)
![N-methyl-N-[(5-{[3-(2-methylpiperidin-1-yl)azetidin-1-yl]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5369284.png)
![4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine](/img/structure/B5369286.png)

![2-methoxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)propanamide](/img/structure/B5369296.png)
![methyl 4-[(3-{[(2-chlorophenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5369303.png)
